An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-benzyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromo-benzyl)-2H-tetrazole is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its structure, featuring a tetrazole ring coupled with a bromobenzyl group, provides a scaffold for the synthesis of diverse bioactive molecules. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable moieties in the design of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Bromo-benzyl)-2H-tetrazole, including experimental data where available, and outlines standard protocols for property determination.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5-(4-Bromo-benzyl)-2H-tetrazole. Experimental values are cited where available, while predicted values are derived from computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₄ | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Melting Point | 174-180 °C | Chem-Impex |
| Appearance | White needles | Chem-Impex |
| Purity (by HPLC) | ≥ 95.0% - 97% | [1] |
| Predicted pKa | ~4.5 - 5.5 | (Estimated based on tetrazole acidity) |
| Predicted logP | 1.5 - 2.5 | (Estimated) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF. | (Estimated) |
| CAS Number | 127152-64-1 | [2][3][4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following are general experimental protocols that can be adapted for 5-(4-Bromo-benzyl)-2H-tetrazole.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the dry, crystalline 5-(4-Bromo-benzyl)-2H-tetrazole is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
A more precise measurement is obtained by repeating the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. The tetrazole proton of 5-(4-Bromo-benzyl)-2H-tetrazole is acidic.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized basic titrant (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or ethanol, if the compound has low water solubility)
Procedure:
-
A known amount of 5-(4-Bromo-benzyl)-2H-tetrazole is dissolved in a suitable solvent system (e.g., a water/co-solvent mixture).
-
The pH electrode is calibrated using standard buffer solutions.
-
The solution of the compound is stirred continuously, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol and water (mutually saturated)
Procedure:
-
n-Octanol and water are shaken together for 24 hours to ensure mutual saturation and then separated.
-
A known concentration of 5-(4-Bromo-benzyl)-2H-tetrazole is prepared in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is agitated (e.g., shaken for 1 hour) to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand for the phases to separate completely (centrifugation can aid this process).
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
Solubility is a fundamental property that influences a drug's absorption and formulation.
Apparatus:
-
Screw-cap vials or flasks
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
An excess amount of solid 5-(4-Bromo-benzyl)-2H-tetrazole is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
The vial is sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC with a calibration curve).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Purity Determination (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
Apparatus:
-
HPLC system (pump, injector, column, detector)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Solvent for sample preparation (e.g., mobile phase or a compatible solvent)
Procedure:
-
A suitable HPLC method is developed, optimizing the mobile phase composition, flow rate, and detector wavelength to achieve good separation and detection of the main compound and any potential impurities.
-
A standard solution of 5-(4-Bromo-benzyl)-2H-tetrazole of known concentration is prepared and injected to determine its retention time.
-
A solution of the sample to be analyzed is prepared and injected into the HPLC system.
-
The resulting chromatogram is recorded.
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]
General Synthesis of 5-Substituted-2H-tetrazoles
A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. The resulting 5-substituted-1H-tetrazole can exist in equilibrium with its 2H-tautomer. The synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole would likely follow a similar pathway, starting from 4-bromophenylacetonitrile.
Reaction Scheme: 4-Bromophenylacetonitrile is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the cycloaddition. Subsequent alkylation can favor the formation of the 2H-tetrazole isomer under specific conditions.[6][7][8][9]
Visualizations
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 127152-64-1|5-(4-Bromobenzyl)-2H-tetrazole|BLD Pharm [bldpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 5-(4-BROMO-BENZYL)-2H-TETRAZOLE | 127152-64-1 [chemicalbook.com]
- 5. torontech.com [torontech.com]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
